
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ketone formation. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution can be a starting point . The reaction conditions often involve controlled temperatures and the use of solvents like carbon tetrachloride or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
2-Bromomethyl-1,3-dioxolane: Used in the preparation of unsaturated aldehydes.
2,2-Bis(bromomethyl)-1,3-propanediol: Utilized in polymer synthesis.
1-Bromo-2-butyne: Employed in radical polymerization.
Propriétés
Formule moléculaire |
C10H9BrCl2O |
|---|---|
Poids moléculaire |
295.98 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3 |
Clé InChI |
WWXVIKHBXJINOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


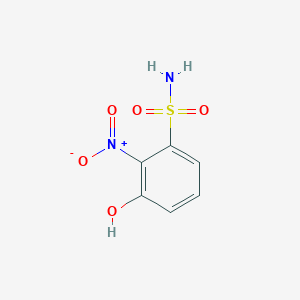
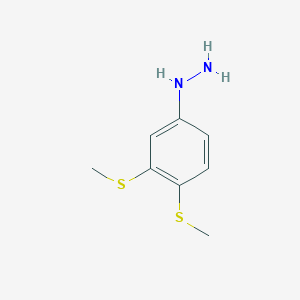
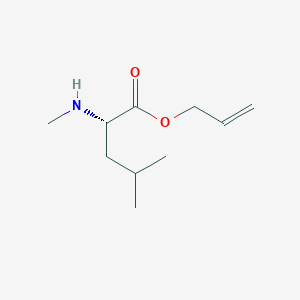
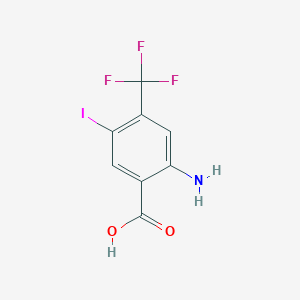


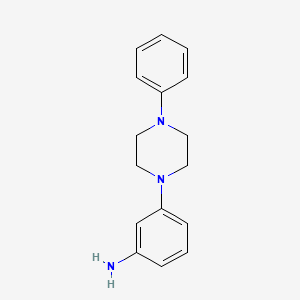
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
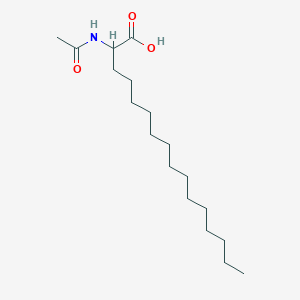
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)


